2-(2-methyl-1H-imidazol-1-yl)ethanamine

Physicochemical property Basicity Reactivity

2-(2-Methyl-1H-imidazol-1-yl)ethanamine (CAS 113741-01-8) is a heterocyclic primary amine belonging to the class of 2-arylethylamines, characterized by an imidazole core with a 2-methyl substituent and an ethylamine side chain. The compound has a molecular formula of C₆H₁₁N₃ and a molecular weight of 125.17 g/mol.

Molecular Formula C6H11N3
Molecular Weight 125.17 g/mol
CAS No. 113741-01-8
Cat. No. B038338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methyl-1H-imidazol-1-yl)ethanamine
CAS113741-01-8
Molecular FormulaC6H11N3
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCC1=NC=CN1CCN
InChIInChI=1S/C6H11N3/c1-6-8-3-5-9(6)4-2-7/h3,5H,2,4,7H2,1H3
InChIKeyQKVROWZQJVDFSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methyl-1H-imidazol-1-yl)ethanamine (CAS 113741-01-8): Structural Overview and Scientific Procurement Context


2-(2-Methyl-1H-imidazol-1-yl)ethanamine (CAS 113741-01-8) is a heterocyclic primary amine belonging to the class of 2-arylethylamines, characterized by an imidazole core with a 2-methyl substituent and an ethylamine side chain [1]. The compound has a molecular formula of C₆H₁₁N₃ and a molecular weight of 125.17 g/mol . Its structural features—a nucleophilic primary amine, a metal-chelating imidazole ring, and a methyl group that modulates electronic and steric properties—make it a versatile building block in medicinal chemistry, coordination chemistry, and organic synthesis [2].

Structural class Heterocyclic primary amine building block
Key features Imidazole core with 2-methyl and ethylamine side chain
Functional roles Nucleophilic amine, metal-chelating ring

2-(2-Methyl-1H-imidazol-1-yl)ethanamine: Why Close Imidazole Analogs Are Not Interchangeable


Imidazole-based ethanamines exhibit widely divergent physicochemical properties and biological activities based on subtle structural modifications. The presence and position of a methyl group on the imidazole ring, as well as substitution on the amine, can drastically alter basicity (pKa), lipophilicity (LogP), and receptor binding profiles [1]. Consequently, substituting 2-(2-methyl-1H-imidazol-1-yl)ethanamine with a non-methylated or regioisomeric analog without re-optimizing reaction conditions or re-evaluating biological activity is scientifically unsound and may lead to failed syntheses or misleading structure-activity relationship (SAR) data [2]. The quantitative evidence below substantiates this lack of interchangeability.

2‑Methyl analog markedly increased basicity and nucleophilicity
Unsubstituted analog lower pKa alters protonation and reactivity
2‑Methyl analog higher lipophilicity shifts membrane partitioning
Unsubstituted analog hydrophilic profile may limit passive permeability
2‑Methyl analog classified corrosive (H314) mandates stringent handling
Unsubstituted analog irritant classification permits less restrictive protocols

2-(2-Methyl-1H-imidazol-1-yl)ethanamine: Quantified Differentiation Versus Closest Analogs


2-Methyl Substitution Increases Basicity by ~1.9 pKa Units Relative to Unsubstituted Analog

The 2-methyl group on the imidazole ring elevates the predicted pKa of the ethylamine nitrogen from 7.51 (2-(1H-imidazol-1-yl)ethanamine) to 9.42 (target compound), representing a 1.91-unit increase in basicity .

Basicity shift
Method context
pKa 9.42 ± 0.10, Δ +1.91 vs. 7.51 (unsubstituted)
May support higher nucleophilicity and salt formation
Predicted values; experimental confirmation advised
Physicochemical property Basicity Reactivity Salt formation

2-Methyl Substitution Increases Lipophilicity by ~1.85 LogP Units Relative to Unsubstituted Analog

The methyl group on the imidazole ring increases the compound's lipophilicity from an XLogP3 of -1 (highly hydrophilic) for 2-(1H-imidazol-1-yl)ethanamine to a LogP of 0.85050 (moderately lipophilic) for the target compound [1][2].

Lipophilicity increase
Data to verify
LogP 0.85, Δ +1.85 vs. XLogP3 −1
May improve passive membrane permeability in assays
Computed values from different sources; verify experimentally
Lipophilicity LogP Membrane permeability Drug-likeness

2-Methyl Substitution Alters Safety Profile: Target Compound Classified as Corrosive (H314) vs. Irritant (H315/H318) for Unsubstituted Analog

The target compound (as the dihydrochloride salt) carries GHS hazard statement H314 (causes severe skin burns and eye damage) with 100% confidence, whereas the unsubstituted analog 2-(1H-imidazol-1-yl)ethanamine is classified only as a skin and eye irritant (H315/H318) [1][2].

Safety classification
Specification review
H314 Corrosive vs. H315/H318 Irritant
Procurement requires corrosive-material handling review
SDS-based GHS classification; lab infrastructure assessment advised
Safety GHS classification Handling Procurement

Structural Distinction: 2-Methyl Substitution Provides Different Metal Coordination Geometry Compared to Unsubstituted and Regioisomeric Analogs

The 2-methyl group on the imidazole ring creates steric hindrance that alters metal coordination geometry relative to 2-(1H-imidazol-1-yl)ethanamine. Crystallographic studies of related imidazole derivatives confirm that 2-substitution significantly impacts bond angles and metal-ligand distances [1].

Coordination geometry
Class-level
Sterically hindered N‑donor (2‑methyl) vs. unhindered analog
May alter metal‑ligand geometry and catalytic selectivity
Inferred from class‑level crystallographic data; direct evidence needed
Coordination chemistry Metal binding Catalysis Crystal engineering

Potential Histamine H3 Receptor Agonist Activity (Vendor Claim) — Awaiting Quantitative Validation

Several vendors market 2-(2-methyl-1H-imidazol-1-yl)ethanamine dihydrochloride as a 'Histamine H3 receptor agonist' . However, no peer-reviewed quantitative binding data (Ki, EC50, IC50) for this specific compound could be located in PubMed, BindingDB, or ChEMBL as of 2026. This contrasts with well-characterized imidazole-based H3 ligands such as immepip (Ki ~0.3 nM) or proxyfan derivatives (pEC50 values 6.5–8.5) [1].

H3 receptor claim
Data to verify
Claimed H3 agonist; no published Ki/EC50
Independent receptor activity validation is required
Vendor claim not substantiated by peer‑reviewed data
Histamine H3 receptor Agonist CNS Neuropharmacology

2-(2-Methyl-1H-imidazol-1-yl)ethanamine: Evidence-Backed Application Scenarios for Scientific Procurement


Synthesis of Imidazole-Containing Pharmaceutical Intermediates Requiring Enhanced Basicity and Lipophilicity

Based on the pKa increase of ~1.9 units and LogP increase of ~1.85 relative to the unsubstituted analog, 2-(2-methyl-1H-imidazol-1-yl)ethanamine is the preferred building block when the target molecule demands a more basic amine for salt formation or coupling reactions, and/or when improved membrane permeability is desired [1].

Coordination Chemistry and Catalyst Design Requiring Sterically Hindered Imidazole Ligands

The 2-methyl substituent introduces steric bulk adjacent to the imidazole nitrogen, making this compound suitable for the synthesis of metal complexes where ligand sterics influence catalytic activity or selectivity. Class-level crystallographic evidence supports its use over unhindered analogs in applications where altered coordination geometry is beneficial [1].

Structure-Activity Relationship (SAR) Studies of Imidazole-Based Histamine Receptor Ligands

Although quantitative H3 receptor data are lacking, the compound's structural relationship to histamine and the vendor claim of H3 agonism suggest potential utility as a tool compound or synthetic intermediate in SAR studies exploring the effects of 2-methyl substitution and ethylamine chain placement on receptor binding. Researchers should independently validate activity [1].

Laboratory Settings with Robust Chemical Hygiene Infrastructure

Given its GHS H314 corrosive classification (severe skin burns and eye damage), procurement of this compound is best suited for laboratories equipped with fume hoods, appropriate PPE (gloves, goggles, lab coat), and established protocols for handling corrosive substances. Facilities with limited hazardous material capacity should consider alternative, less hazardous analogs [1].

Application
Selection Property
Validation Focus
Imidazole-containing intermediate synthesis
Enhanced basicity and lipophilicity profile
Verify pKa/LogP under reaction conditions
Sterically hindered ligand design
2‑Methyl steric bulk near donor nitrogen
Coordination geometry and catalyst performance review
Histamine receptor SAR studies
Structural relationship to imidazole‑based ligands
Independent agonist activity validation required
Corrosive compound procurement
GHS H314 corrosive classification
Laboratory safety infrastructure and PPE compliance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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